molecular formula C18H16N2O5 B4635330 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- CAS No. 713493-55-1

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-

Cat. No.: B4635330
CAS No.: 713493-55-1
M. Wt: 340.3 g/mol
InChI Key: QDFYBPGYOIZGII-UHFFFAOYSA-N
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Description

The compound "1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-" is a nitro-substituted phthalimide derivative characterized by a propyl linker connecting the isoindole-1,3-dione core to a 4-methyl-2-nitrophenoxy group. For instance, potassium salts of isoindole-1,3-dione react with chloropropyl or silane precursors under controlled conditions . The 4-methyl-2-nitrophenoxy substituent likely influences electronic properties, solubility, and reactivity, making it distinct from other derivatives in this class.

Properties

IUPAC Name

2-[3-(4-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-12-7-8-16(15(11-12)20(23)24)25-10-4-9-19-17(21)13-5-2-3-6-14(13)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYBPGYOIZGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367042
Record name 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713493-55-1
Record name 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with nitrophenoxypropyl intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural variations among phthalimide derivatives arise from substituents on the phenoxy group and the linker chain. Below is a comparative analysis of analogous compounds:

Compound Name (CAS No.) Substituent on Phenoxy Group Molecular Formula Key Features
Target Compound (hypothetical) 4-methyl-2-nitro C17H14N2O5 (est.) Methyl group enhances lipophilicity; nitro in ortho position affects steric interactions.
2-[3-(2-Nitrophenoxy)propyl]- (66725-23-3) 2-nitro C17H14N2O5 Ortho-nitro group increases electron-withdrawing effects; lower steric hindrance compared to methyl-nitro.
2-[3-(4-Chloro-2-nitrophenoxy)propyl]- (848589-68-4) 4-chloro-2-nitro C17H13ClN2O5 Chloro substituent enhances electronegativity, potentially increasing reactivity in substitution reactions.
2-[3-(Triethoxysilyl)propyl]- (monomer) Triethoxysilyl C17H25NO5Si Silane groups enable polymerization into polysilsesquioxanes; hydrolytically active ethoxy groups.

Physicochemical Properties

  • NMR Profiles: Target Compound: Expected ¹H NMR signals include aromatic protons from the phthalimide (δ 7.5–7.8 ppm) and the 4-methyl-2-nitrophenoxy group (δ 6.8–7.3 ppm), with a triplet for the propyl linker (δ 3.6–3.8 ppm) . Silane Derivatives: Broadened ¹H NMR signals in PSQ-PhI (δ 0.65–3.57 ppm) indicate polymeric structure, contrasting with sharp monomer peaks (δ 0.58–7.77 ppm) .
  • Thermal Stability: Polysilsesquioxanes (PSQ-PhI) exhibit higher thermal stability (m.p. 85–88°C) compared to monomeric silanes (liquid at room temperature) . Nitro derivatives may decompose at elevated temperatures due to nitro group instability.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- , synthesizing insights from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with amines or hydrazones. The structural characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry. These methods confirm the formation of the desired compounds and their purity.

Biological Activity Overview

The biological activities of 1H-Isoindole-1,3(2H)-dione derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an inhibition zone comparable to that of gentamicin at the same concentration. Additionally, these compounds exhibited potent activity against Leishmania tropica, with one compound achieving an IC50 value of 0.0478 μmol/mL, outperforming traditional treatments like Glucantime .

2. Anticancer Activity

The antiproliferative effects of isoindole derivatives have been evaluated against various cancer cell lines, including Caco-2 and HCT-116. The compounds induced apoptosis and arrested cell cycle progression in treated cells. A structure-activity relationship (SAR) analysis indicated that lipophilic properties enhance both antileishmanial and antiproliferative activities .

3. Anti-inflammatory Activity

Isoindole derivatives have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). Some compounds demonstrated selective COX-2 inhibition greater than that of meloxicam, suggesting potential for treating inflammatory conditions .

Case Studies

Case Study 1: Anticancer Evaluation
A series of isoindole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced their efficacy as anticancer agents. For example, a derivative with a specific substituent at position 4 showed an IC50 value of 87 nM against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases as well .

Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial activity, several isoindole derivatives were screened against common pathogens. One compound exhibited an inhibition profile similar to standard antibiotics, highlighting its potential as a new therapeutic agent in combating resistant bacterial strains .

Data Tables

Activity Type Tested Compound IC50 Value Reference
AntibacterialCompound 3 against Leishmania tropica0.0478 μmol/mL
AntiproliferativeCaco-2 Cell LineIC50: Not Specified
COX-2 InhibitionVarious DerivativesGreater than Meloxicam
AChE InhibitionDerivative with Phenyl Substituent87 nM

Q & A

Q. What experimental models are recommended to evaluate the pharmacological activity of this compound?

In vivo models such as neurogenic, tonic, inflammatory, and chemotherapy-induced peripheral neuropathic pain models are validated for assessing analgesic and anti-oedematous properties. For example, carrageenan-induced paw edema or acetic acid-induced writhing tests can quantify anti-inflammatory and analgesic efficacy. Dose-response studies (e.g., 10–100 mg/kg) and comparator drugs (e.g., indomethacin) should be included to establish potency .

Q. How can the cyclooxygenase (COX) inhibitory activity of this compound be methodologically assessed?

Use in vitro COX-1/COX-2 inhibition assays with purified enzymes. Measure IC50 values via spectrophotometric detection of prostaglandin biosynthesis (e.g., using arachidonic acid as a substrate). Molecular docking studies can complement experimental data by predicting binding affinities to COX-2 active sites, as demonstrated in prior phthalimide derivative research .

Q. What analytical techniques are critical for characterizing the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., 4-methyl-2-nitrophenoxy group) via 1^1H and 13^13C NMR.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C18_{18}H15_{15}N2_2O5_5).
  • X-ray Diffraction (XRD): Resolve crystal structure and intermolecular interactions, as applied to analogous phthalimide derivatives .

Advanced Research Questions

Q. How can molecular docking be employed to predict the compound’s mechanism of action?

Perform homology modeling of target proteins (e.g., COX-2, BRCA1/2) using software like AutoDock Vina. Dock the compound into active sites, prioritizing hydrogen bonding (e.g., nitro group interactions) and hydrophobic contacts. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What structural modifications could enhance the compound’s therapeutic index while minimizing toxicity?

  • Nitrophenoxy Chain Optimization: Adjust propyl linker length to balance bioavailability and steric hindrance.
  • Nitro Group Reduction: Test derivatives with amine or amide substitutions to reduce potential mutagenicity. Compare analogs like thalidomide (CAS 50-35-1) or pomalidomide (CAS 19171-19-8) to identify SAR trends in safety profiles .

Q. How can degradation pathways of this compound be analyzed under thermal or oxidative stress?

Use thermogravimetric analysis (TGA) and pyrolysis-GC/MS to identify degradation products. For example, imide ring cleavage may yield 1H-isoindole-1,3(2H)-dione derivatives, as observed in polyamide-imide degradation studies. Stability studies in simulated physiological buffers (pH 1–9) are also critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in COX inhibition data across studies?

  • Assay Variability: Compare enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms).
  • Substrate Concentration: Standardize arachidonic acid levels (typically 5–10 μM).
  • Control Compounds: Include celecoxib as a COX-2-specific inhibitor to validate assay conditions. Cross-reference in vitro data with in vivo efficacy to resolve mechanistic inconsistencies .

Methodological Tables

Parameter Recommended Method Reference
Analgesic ActivityCarrageenan-induced paw edema (rodent model)
COX-2 InhibitionFluorometric COX Inhibitor Screening Assay Kit
Structural ElucidationSingle-crystal XRD (resolution ≤ 0.8 Å)
Degradation AnalysisPyrolysis-GC/MS (He atmosphere, 300–500°C)

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) for structural or bioactivity data; prioritize peer-reviewed studies and NIST databases .
  • For safety assessments, consult GHS-compliant SDS sheets (e.g., handling precautions for nitroaromatic derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.